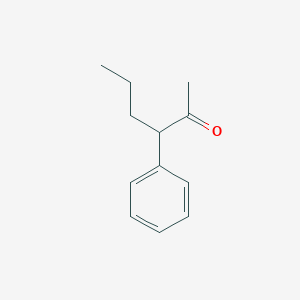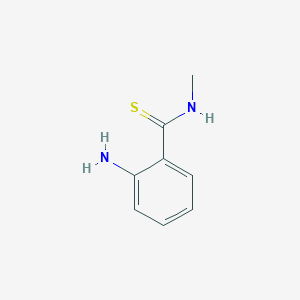
2-(4-Formyl-3-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Formil-3-metoxifenoxi)acetamida es un compuesto orgánico con la fórmula molecular C10H11NO4. Se caracteriza por la presencia de un grupo formilo, un grupo metoxilo y un grupo acetamida unidos a un anillo fenoxi.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-Formil-3-metoxifenoxi)acetamida generalmente implica la reacción de 4-formil-3-metoxifenol con cloroacetamida en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un solvente orgánico como el etanol bajo condiciones de reflujo. El producto se purifica luego mediante técnicas de recristalización o cromatografía .
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para 2-(4-Formil-3-metoxifenoxi)acetamida no están bien documentados, el enfoque general implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción, el uso de reactivos de calidad industrial y la aplicación de técnicas de purificación a gran escala para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-Formil-3-metoxifenoxi)acetamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo formilo se puede oxidar a un ácido carboxílico utilizando agentes oxidantes como el permanganato de potasio.
Reducción: El grupo formilo se puede reducir a un alcohol utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El grupo metoxilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: 2-(4-Carboxi-3-metoxifenoxi)acetamida.
Reducción: 2-(4-Hidroximetil-3-metoxifenoxi)acetamida.
Sustitución: Varias fenoxiacetamidas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-(4-Formil-3-metoxifenoxi)acetamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Medicina: Explorado por sus potenciales efectos terapéuticos, particularmente en el desarrollo de nuevos fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(4-Formil-3-metoxifenoxi)acetamida implica su interacción con objetivos moleculares y vías específicas. El grupo formilo puede formar enlaces covalentes con sitios nucleofílicos en proteínas o enzimas, potencialmente inhibiendo su actividad. El grupo metoxilo puede mejorar la lipofilicidad del compuesto, facilitando su paso a través de las membranas celulares y aumentando su biodisponibilidad .
Comparación Con Compuestos Similares
Compuestos similares
- 2-(4-Formil-2-metoxifenoxi)acetamida
- 2-(4-Formil-2-yodo-6-metoxifenoxi)acetamida
- N-Etil-2-(4-formil-2-metoxifenoxi)acetamida
Singularidad
2-(4-Formil-3-metoxifenoxi)acetamida es única debido a la posición específica de los grupos formilo y metoxilo en el anillo fenoxi. Esta disposición estructural puede influir en su reactividad e interacción con los objetivos biológicos, diferenciándolo de otros compuestos similares .
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
2-(4-formyl-3-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C10H11NO4/c1-14-9-4-8(15-6-10(11)13)3-2-7(9)5-12/h2-5H,6H2,1H3,(H2,11,13) |
Clave InChI |
RUXXLFWESYGAPA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OCC(=O)N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002092.png)




![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12002126.png)


